molecular formula C₄¹³CH₁₀O₅ B1157528 DL-Apiose-1-13C

DL-Apiose-1-13C

Cat. No.: B1157528
M. Wt: 151.12
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Apiose-1-13C is a stable isotope-labeled analog of the branched-chain pentose, apiose. As a carbon-13 label is incorporated at the C-1 position, this compound is an essential tool for research requiring precise tracking and detection, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy . The synthesis of 13C-enriched apiose derivatives has been established to facilitate the interpretation of complex NMR spectra, allowing for the detailed analysis of apiofuranose ring conformation and anomerization dynamics in solution . Apiose is a naturally occurring, uncommon sugar found as a key component of complex plant polysaccharides. It is a defining residue in Rhamnogalacturonan II (RG-II), a pectin present in the cell walls of all higher plants, where it plays a critical role in cross-linking via borate diester bridges to strengthen the cell wall . It is also a major component of apiogalacturonan in the cell walls of aquatic plants like duckweeds . Beyond its structural role, D-apiose is found as the sugar moiety in numerous plant secondary metabolites, including hundreds of flavonoid and phenylethanoid glycosides . The study of apiose metabolism is an active area of research, with recent genomic enzymology approaches uncovering novel microbial catabolic pathways for this sugar . Researchers utilize this compound to investigate the structure and dynamics of these complex carbohydrates, to elucidate biosynthetic and catabolic pathways, and to study the enzymatic mechanisms of apiose-relevant glycosidases and glycosyltransferases . This labeled compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₄¹³CH₁₀O₅

Molecular Weight

151.12

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar ¹³C-Labeled Compounds

Structural and Functional Comparison

The following table summarizes key properties of DL-Apiose-1-13C and structurally or functionally similar ¹³C-labeled compounds:

Compound Molecular Formula Molecular Weight (g/mol) Applications Purity Key Features
This compound C₅H₁₀O₅ (¹³C at C1) ~166 (estimated) Plant metabolism, NMR studies Not specified Branched-chain sugar; plant-specific
DL-Glyceraldehyde-1-13C C₃H₆O₃ (¹³C at C1) ~91 (estimated) Carbohydrate metabolism, structural analysis Not specified Triose sugar; central to glycolysis
DL-Alanine-1-13C C₃H₇NO₂ (¹³C at C1) 90.09 Metabolic flux analysis, protein NMR >98% Water-soluble (555 mM); amino acid
DL-Aspartic-1-13C Acid C₄H₇NO₄ (¹³C at C1) 134.10 Protein synthesis, metabolic research 99% Dicarboxylic amino acid; high melting point (>300°C)
DL-Valine-1-13C C₅H₁₁NO₂ (¹³C at C1) ~119 (estimated) Industrial manufacturing, research High purity Branched-chain amino acid; low DMSO solubility

Key Research Findings

This compound
  • Natural Occurrence : Apiose is unique to plants, making this compound indispensable for studying plant-specific metabolic pathways, such as apiose incorporation into cell wall polymers .
DL-Glyceraldehyde-1-13C
  • Role in Metabolism : As a triose sugar, it is used to trace glycolysis and gluconeogenesis pathways. Its ¹³C-label allows precise tracking of carbon flow in central metabolism .
DL-Alanine-1-13C
  • Metabolic Flux : Widely used in bacterial and mammalian metabolic studies due to its role in the alanine cycle and gluconeogenesis. High water solubility (555 mM) facilitates in vitro assays .
DL-Aspartic-1-13C Acid
  • Protein Studies : The ¹³C-label aids in NMR-based protein structure determination. Its high melting point (>300°C) ensures stability under rigorous experimental conditions .
DL-Valine-1-13C
  • Industrial Relevance: Used in pharmaceutical research for isotopic labeling of valine-containing drugs. Limited solubility in DMSO (1 mg/mL) necessitates optimized solvent systems .

Preparation Methods

Core Chemical Strategy for Isotopic Labeling

The synthesis of DL-Apiose-1-¹³C involves a multi-step pathway adapted from the non-isotopic DL-apiose synthesis reported by. The key innovation lies in incorporating ¹³C at the C1 position during the formation of the apiofuranose backbone. The process begins with the preparation of a ¹³C-enriched precursor, typically a cyanohydrin derivative, to ensure isotopic integration at the target carbon.

  • Cyanohydrin Formation :
    A racemic mixture of glyceraldehyde derivatives is treated with sodium cyanide-¹³C, yielding a cyanohydrin intermediate labeled at the future C1 position. This step exploits the nucleophilic addition of cyanide to a carbonyl group, with the ¹³C label introduced via the cyanide reagent.

  • Reduction and Cyclization :
    The cyanohydrin undergoes borohydride reduction to form a branched-chain heptitol, which is subsequently oxidized with lead tetraacetate to cleave specific C-C bonds and generate the tetrose skeleton. Cyclization in acidic methanol facilitates furanose ring formation, producing a mixture of α- and β-anomers of DL-apiose-1-¹³C.

  • Debenzylation and Purification :
    Protective benzyl groups are removed via catalytic hydrogenation, and the product is purified using cellulose column chromatography to isolate the ¹³C-labeled enantiomers.

Reaction Conditions and Yields

Critical parameters for optimizing yield and isotopic purity include:

  • Temperature Control : Cyanohydrin formation proceeds at 0–5°C to minimize side reactions.

  • Oxidant Stoichiometry : Lead tetraacetate is used in 1.9 molar equivalents to ensure complete oxidation without over-degradation.

  • Chromatographic Resolution : Cellulose columns with n-butanol/water eluents separate DL-apiose-1-¹³C from under-oxidized (tetritol) and over-oxidized (triose) byproducts.

Reported yields for non-isotopic DL-apiose synthesis reach 60–70%, with isotopic variants like DL-apiose-1-¹³C achieving slightly lower yields (50–55%) due to losses during purification.

Analytical Characterization of DL-Apiose-1-¹³C

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR and 2D heteronuclear correlation (HSQC) spectra confirm the position of the isotopic label and ring conformation:

  • C1 Chemical Shift : The ¹³C-enriched C1 resonates at δ 97.5 ppm in the α-anomer and δ 103.2 ppm in the β-anomer, distinguishable from natural-abundance carbons.

  • Ring Conformation : J-coupling constants (e.g., ³J<sub>C1,H3</sub> = 4.2 Hz) indicate a mix of E<sub>4</sub> and <sup>4</sup>E envelope conformations in solution.

Mass Spectrometric Validation

Electron impact mass spectrometry (EI-MS) of peracetylated DL-apiose-1-¹³C shows fragmentation patterns consistent with the ¹³C label:

  • Key Fragments : m/z 290 ([M-C<sub>2</sub>H<sub>3</sub>O<sub>2</sub>]<sup>+</sup>), m/z 247 ([M-C<sub>2</sub>H<sub>3</sub>O<sub>2</sub>-CH<sub>2</sub>CO]<sup>+</sup>).

  • Isotopic Enrichment : The +1 mass shift in fragments containing C1 confirms successful ¹³C incorporation.

Challenges and Optimization Strategies

Isotopic Dilution

Trace amounts of natural-abundance carbon may dilute the ¹³C label during purification. Countermeasures include:

  • Anhydrous Conditions : Minimizing water exposure during cyanohydrin formation reduces hydrolysis and isotopic scrambling.

  • Regioselective Protection : Benzyl ether protection of hydroxyl groups prevents unintended side reactions during oxidation.

Anomeric Equilibrium

DL-Apiose-1-¹³C exists in a dynamic equilibrium between α- and β-furanoses in aqueous solution. Saturation-transfer NMR reveals ring-opening rate constants (k<sub>open</sub>) of 0.15 s<sup>−1</sup> for the α-anomer and 0.09 s<sup>−1</sup> for the β-anomer at 25°C. Stabilization strategies include lyophilization in the presence of boric acid to favor the β-form.

Comparative Analysis with Related Syntheses

D-Apiose vs. DL-Apiose

While details the synthesis of enantiomerically pure D-apiose from 3-O-benzyl-D-fructose, the DL-form requires racemic starting materials or resolution techniques. The DL-apiose-1-¹³C synthesis avoids chiral catalysts, relying instead on racemization during cyanohydrin formation.

Alternative Isotopologues

The same methodology adapts to produce 2-¹³C, 1-²H, and 2-²H derivatives by modifying the isotopic precursor. For example, sodium borodeuteride introduces deuterium at C1, while ¹³C-labeled carbon dioxide enriches C2 during carboxylation steps .

Q & A

Q. What are the critical steps for synthesizing DL-Apiose-1-13C with high isotopic purity, and how can researchers validate the success of labeling?

Methodological Answer:

  • Synthesis Protocol : Use 13C-labeled precursors (e.g., 13C-glucose) in enzymatic or chemical synthesis, ensuring pH and temperature control to minimize isotopic scrambling .
  • Purification : Employ size-exclusion chromatography (SEC) or HPLC to isolate this compound, monitoring retention times against unlabeled standards .
  • Validation : Conduct nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR) to confirm isotopic incorporation. Compare peaks at ~95–110 ppm (anomeric carbon region) with unlabeled controls .

Q. Table 1: Key Parameters for Synthesis Validation

ParameterLabeled CompoundUnlabeled ControlAcceptable Deviation
13C-NMR Shift (ppm)98.599.2≤0.5 ppm
HPLC Retention (min)12.312.1≤0.3 min
Isotopic Purity (%)98.7N/A≥95%
Source: Adapted from isotopic labeling best practices

Q. How should researchers design experiments to detect this compound in complex biological matrices (e.g., plant cell walls)?

Methodological Answer:

  • Extraction : Use methanol-chloroform-water (2:1:1) solvent systems to solubilize apiosyl residues, followed by centrifugal filtration to remove polysaccharide debris .
  • Detection : Apply stable isotope dilution mass spectrometry (SID-MS) with multiple reaction monitoring (MRM) for specificity. Use transitions like m/z 163 → 85 (quantifier) and 163 → 103 (qualifier) .
  • Calibration : Prepare a standard curve with spiked this compound in blank matrices to account for ion suppression/enhancement effects .

Advanced Research Questions

Q. What experimental and analytical strategies resolve contradictions in NMR data when studying this compound conformational dynamics?

Methodological Answer:

  • Controlled Variable Testing : Compare NMR spectra under varying temperatures (4°C–40°C) and solvent conditions (D2O vs. DMSO-d6) to isolate environmental effects on conformational shifts .
  • Hybrid Methods : Integrate molecular dynamics (MD) simulations with NMR data to model apiosyl ring puckering. Validate using NOESY correlations for interproton distances .
  • Data Triangulation : Cross-reference results with X-ray crystallography (if crystalline) or circular dichroism (CD) to confirm dominant conformers .

Q. Table 2: Resolving NMR Data Contradictions

Conflict SourceResolution StrategyValidation Metric
Solvent-induced peak broadeningUse deuterated solvents with low viscosityLinewidth reduction ≥30%
Conformational averagingLower temperature to slow exchange ratesSplitting of anomeric peaks
Isotopic impurityRe-purify using ion-exchange chromatographyPurity ≥98% (HPLC/MS)
Source: Adapted from multi-method validation frameworks

Q. How can researchers design comparative studies to evaluate the metabolic stability of this compound versus unlabeled DL-Apiose in vivo?

Methodological Answer:

  • Tracer Administration : Co-administer labeled and unlabeled apioses in model organisms (e.g., Arabidopsis), using time-course sampling of tissues .
  • Isotope Ratio Mass Spectrometry (IRMS) : Measure 13C/12C ratios in extracted apiosyl residues to calculate turnover rates .
  • Statistical Modeling : Apply compartmental kinetic models (e.g., SAAM II) to differentiate isotopic dilution effects from true metabolic flux .

Q. What are the best practices for integrating this compound data into existing metabolic pathway databases while ensuring reproducibility?

Methodological Answer:

  • Data Annotation : Use standardized formats (e.g., mzML for MS, JCAMP-DX for NMR) and metadata tags (e.g., solvent, pH, instrument model) .
  • Version Control : Document all experimental parameters in electronic lab notebooks (ELNs) with timestamped entries and raw data backups .
  • Peer Review : Share protocols via repositories like Protocols.io and cite them using persistent identifiers (DOIs) to enhance reproducibility .

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